molecular formula C10H16F3NO4 B2564684 N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine CAS No. 2219378-68-2

N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine

Cat. No.: B2564684
CAS No.: 2219378-68-2
M. Wt: 271.236
InChI Key: YPNLGRUMACBOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoropropyl group attached to the glycine backbone. Such compounds are often used in peptide synthesis and medicinal chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine typically involves the following steps:

    Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form Boc-glycine.

    Introduction of Trifluoropropyl Group: The Boc-glycine is then reacted with a trifluoropropylating agent, such as 3,3,3-trifluoropropyl bromide, under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution Reactions: The trifluoropropyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can be used in peptide coupling reactions with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Nucleophiles such as amines or thiols

    Coupling: Carbodiimides (e.g., EDC, DCC), HOBt, or other coupling agents

Major Products

    Deprotection: Glycine derivatives

    Substitution: Substituted glycine derivatives

    Coupling: Peptides or peptide derivatives

Scientific Research Applications

N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s lipophilicity and metabolic stability, while the Boc group can protect the amino functionality during synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butoxycarbonyl)-glycine: Lacks the trifluoropropyl group.

    N-(3,3,3-Trifluoropropyl)glycine: Lacks the Boc protecting group.

    N-(tert-Butoxycarbonyl)-N-methylglycine: Contains a methyl group instead of a trifluoropropyl group.

Uniqueness

N-(tert-Butoxycarbonyl)-N-(3,3,3-trifluoropropyl)glycine is unique due to the presence of both the Boc protecting group and the trifluoropropyl group. This combination imparts specific chemical properties, such as increased lipophilicity and stability, making it valuable in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-(3,3,3-trifluoropropyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14(6-7(15)16)5-4-10(11,12)13/h4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNLGRUMACBOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.